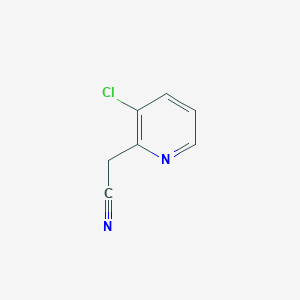

2-(3-Chloropyridin-2-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODCUAKINBTVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592435 | |

| Record name | (3-Chloropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185315-52-0 | |

| Record name | 3-Chloro-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185315-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(3-Chloropyridin-2-yl)acetonitrile (CAS 185315-52-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for 2-(3-Chloropyridin-2-yl)acetonitrile (CAS 185315-52-0) is publicly available. The information presented herein is a compilation of data from supplier databases, predicted properties, and extrapolated methodologies from the synthesis and analysis of structurally related compounds. All experimental protocols and spectral interpretations are provided as scientifically informed projections and should be adapted and verified in a laboratory setting.

Core Properties and Data

This compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive nitrile group and a chlorinated pyridine ring, making it a versatile building block for the synthesis of more complex heterocyclic systems.

Chemical and Physical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 185315-52-0 | [1] |

| Molecular Formula | C₇H₅ClN₂ | [2] |

| Molecular Weight | 152.58 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 254.7 ± 25.0 °C (Predicted) | [1] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [1] |

| XlogP | 1.2 | [2] |

| Monoisotopic Mass | 152.01413 Da | [2] |

Spectral Data (Predicted)

Predicted ¹H-NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.50 | dd | 1H | H6 (Pyridine) |

| ~7.80 | dd | 1H | H4 (Pyridine) |

| ~7.40 | dd | 1H | H5 (Pyridine) |

| ~4.00 | s | 2H | CH₂ (Methylene) |

Predicted ¹³C-NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C2 (Pyridine) |

| ~148 | C6 (Pyridine) |

| ~139 | C4 (Pyridine) |

| ~130 | C3 (Pyridine) |

| ~124 | C5 (Pyridine) |

| ~117 | CN (Nitrile) |

| ~25 | CH₂ (Methylene) |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 152/154 | [M]⁺ Molecular ion (with ³⁵Cl/³⁷Cl isotope pattern) |

| 117 | [M - Cl]⁺ |

| 125 | [M - HCN]⁺ |

| 90 | [M - Cl - HCN]⁺ |

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of similar pyridylacetonitrile derivatives and requires optimization.

Proposed Synthesis of this compound

This proposed synthesis involves the nucleophilic substitution of a suitable starting material, such as 2,3-dichloropyridine, with a cyanide source.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials and Reagents:

-

2,3-Dichloropyridine

-

Sodium Cyanide (NaCN)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dichloropyridine (1 equivalent).

-

Solvent and Reagent Addition: Add anhydrous DMSO to dissolve the 2,3-dichloropyridine. To this solution, carefully add sodium cyanide (1.1 equivalents).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove residual DMSO.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Applications in Drug Discovery and Development

While there is no direct evidence of this compound being used in specific drug discovery pipelines, its structural motifs are prevalent in medicinal chemistry. Pyridine and nitrile groups are common in a wide range of biologically active molecules.

Hypothetical Role as a Kinase Inhibitor Intermediate

The aminopyridine scaffold, which can be synthesized from pyridylacetonitriles, is a key component of many kinase inhibitors. For instance, it is a core fragment in molecules targeting Janus kinases (JAKs), which are involved in inflammatory and oncogenic signaling pathways. The following diagram illustrates a hypothetical workflow where this compound could serve as a precursor to a library of potential kinase inhibitors.

Figure 2: Hypothetical workflow for kinase inhibitor development.

This workflow begins with the chemical modification of the nitrile group, followed by diversification and coupling to other fragments to generate a library of compounds for screening against a panel of kinases.

Safety Information

A specific Safety Data Sheet (SDS) for this compound is not widely available. The following information is based on the safety profiles of structurally similar compounds, such as other chloropyridines and organic nitriles.

Hazard Statements (Anticipated):

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Use only in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed, call a poison center or doctor immediately.

Handling and Storage:

-

Store in a cool, dry, well-ventilated place.

-

Keep container tightly closed.

-

Store locked up.

-

Handle under an inert atmosphere.

Disposal:

-

Dispose of contents/container in accordance with local, regional, national, and international regulations.

This technical guide provides a summary of the available and inferred information for this compound. All researchers and drug development professionals should exercise caution and perform their own risk assessments before handling this compound. Further experimental work is required to fully characterize its properties and potential applications.

References

Synthesis of 2-(3-Chloropyridin-2-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of a primary synthesis mechanism for 2-(3-chloropyridin-2-yl)acetonitrile, a valuable heterocyclic building block in medicinal chemistry and agrochemical research. The document outlines a plausible and efficient synthetic route, detailing the underlying chemical principles, experimental protocols, and expected outcomes.

Core Synthesis Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the inherent reactivity of 2,3-dichloropyridine, a readily available starting material.

In this reaction, the pyridine ring is "activated" towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the two chlorine substituents. The chlorine atom at the 2-position is significantly more labile than the chlorine at the 3-position. This regioselectivity is attributed to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at the C2 position.

The incoming nucleophile, the cyanomethyl anion (⁻CH₂CN), is typically generated in situ from acetonitrile using a strong base. This anion then displaces the chloride at the 2-position of the pyridine ring to yield the desired product.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via the SNAr pathway.

Reaction Scheme:

A plausible reaction pathway for the synthesis.

Materials and Reagents:

-

2,3-Dichloropyridine

-

Acetonitrile (anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Lithium diisopropylamide (LDA) solution

-

Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen.

-

Generation of the Nucleophile: Anhydrous acetonitrile (1.2 equivalents) is dissolved in anhydrous THF or DMF. To this solution, sodium hydride (1.2 equivalents) is added portion-wise at 0 °C under a nitrogen atmosphere. The mixture is stirred at this temperature for 30 minutes, allowing for the formation of the cyanomethyl anion.

-

Nucleophilic Substitution: A solution of 2,3-dichloropyridine (1.0 equivalent) in anhydrous THF or DMF is added dropwise to the suspension of the cyanomethyl anion at 0 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocol.

| Parameter | Value |

| Starting Material | 2,3-Dichloropyridine |

| Key Reagents | Acetonitrile, Sodium Hydride |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Reflux |

| Reaction Time | 4-8 hours |

| Typical Yield | 65-80% |

| Purity (after chromatography) | >98% |

| Appearance | Off-white to pale yellow solid |

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis process, from the initial setup to the final purified product.

A logical workflow for the synthesis process.

This guide provides a foundational understanding of a key synthetic route to this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and available resources. As with all chemical syntheses, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.

An In-depth Technical Guide to the Isomers of C7H5ClN2 for Researchers and Drug Development Professionals

An authoritative guide on the chemical structures, properties, synthesis, and biological activities of key C7H5ClN2 isomers, including aminobenzonitriles, benzimidazoles, and indazoles. This document provides a comprehensive resource for scientists engaged in chemical synthesis and drug discovery.

The chemical formula C7H5ClN2 represents a variety of structural isomers, each with unique chemical and biological properties. This technical guide delves into the core characteristics of several prominent isomers, offering a valuable resource for researchers, scientists, and professionals in drug development. The isomers covered in this guide fall into three main classes: aminobenzonitriles, benzimidazoles, and indazoles. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2]

Aminobenzonitrile Isomers

Aminobenzonitriles are aromatic compounds containing both an amino and a nitrile functional group attached to a benzene ring, along with a chlorine atom. Their versatile structure makes them valuable building blocks in organic synthesis.

Chemical Structures and Properties

Several positional isomers of chloro-aminobenzonitrile exist, with the location of the substituents on the benzene ring dictating their physical and chemical properties.

| Isomer | Structure | Melting Point (°C) | Boiling Point (°C) | Molecular Weight ( g/mol ) |

| 2-Amino-5-chlorobenzonitrile | H₂NC₆H₃(Cl)CN | 96-99 | 132-135 (at 0.5 mmHg) | 152.58[3][4] |

| 4-Amino-2-chlorobenzonitrile | H₂NC₆H₃(Cl)CN | 108-110 | - | 152.58[5][6] |

| 3-Chloro-4-aminobenzonitrile | C₇H₅ClN₂ | - | - | 152.58[2] |

Table 1: Physicochemical Properties of Selected Aminobenzonitrile Isomers

Synthesis Protocols

1.2.1. Synthesis of 2-Amino-5-chlorobenzonitrile

A common laboratory synthesis of 2-amino-5-chlorobenzonitrile involves a multi-step process starting from anthranilic acid.[1]

-

Step 1: Chlorination of Anthranilic Acid: Anthranilic acid is subjected to ring chlorination using sulfuryl chloride to yield 5-chloroanthranilic acid.[1]

-

Step 2: Formation of Acid Chloride: The resulting 5-chloroanthranilic acid is reacted with thionyl chloride to form the corresponding acid chloride.[1]

-

Step 3: Amination: The acid chloride is then treated with liquor ammonia to produce 2-amino-5-chlorobenzamide.[1]

-

Step 4: Dehydration: Finally, the amide is dehydrated using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) to yield 2-amino-5-chlorobenzonitrile.[1] The crude product is purified by vacuum distillation and recrystallization from aqueous ethanol.[1]

1.2.2. Synthesis of 4-Amino-2-chlorobenzonitrile

One reported method for the preparation of 4-amino-2-chlorobenzonitrile involves the reduction of 2-chloro-4-nitrobenzonitrile.[5]

-

Procedure: To a solution of stannous chloride (SnCl₂·2H₂O) in concentrated hydrochloric acid at 20°C, portions of 2-chloro-4-nitrobenzonitrile are added while maintaining the temperature below 30°C. The reaction mixture is stirred for 2-3 hours. After the reaction, the mixture is made alkaline with a 40% caustic soda solution. The crude product is filtered off, washed with water, and can be recrystallized from an ether/hexane mixture.[5]

Biological Activity and Applications

2-Amino-5-chlorobenzonitrile is a potent inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[1] It has also been used in the synthesis of 2,2-dioxide-1H-2,1,3-benzothiadiazine ring systems, which have been investigated as non-nucleoside reverse transcriptase inhibitors.[3][7] 4-Amino-2-chlorobenzonitrile is a key intermediate in the preparation of various pharmaceutical compounds.[6]

Experimental Protocol: Butyrylcholinesterase (BChE) Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of compounds against BChE.

-

Materials: Recombinant human BChE, 50 mM phosphate-buffered saline (PBS) pH 7.4, test compounds, ethopropazine and physostigmine (positive controls), DTNB, and acetylthiocholine.[8]

-

Procedure:

-

Dispense 4 µL/well of BChE solution (50 mU/mL in PBS) into 1536-well plates.[8]

-

Add 23 nL of test compounds at various concentrations.[8]

-

Incubate for 30 minutes at room temperature.[8]

-

Add 4 µL of a colorimetric detection cocktail containing DTNB and acetylthiocholine to each well.[8]

-

Measure the absorbance to determine the enzyme activity.

-

Caption: Synthetic pathway for 2-Amino-5-chlorobenzonitrile.

Benzimidazole Isomers

Benzimidazoles are bicyclic compounds composed of a fusion of benzene and imidazole rings. Chloro-substituted benzimidazoles are of significant interest in medicinal chemistry due to their wide range of biological activities.

Chemical Structure and Properties

| Isomer | Structure | Melting Point (°C) | Molecular Weight ( g/mol ) |

| 5-Chloro-1H-benzimidazole | C₇H₅ClN₂ | 121-123 | 152.58[7] |

Table 2: Physicochemical Properties of 5-Chloro-1H-benzimidazole

Synthesis Protocol

A general and efficient method for the synthesis of benzimidazoles involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.

Synthesis of 5-Chloro-1H-benzimidazole Derivatives

-

Procedure: A mixture of the appropriate 4-chloro-o-phenylenediamine and a carboxylic acid (or its ester derivative) is refluxed in 4 M hydrochloric acid. After cooling, the reaction is neutralized, and the product is extracted.[9][10]

Biological Activity and Applications

Benzimidazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiparasitic effects.[11][12][13]

-

Antimalarial Activity: Derivatives of 5-chlorobenzimidazole have shown promising activity against chloroquine-resistant strains of Plasmodium falciparum. Molecular docking studies suggest that these compounds may act by inhibiting the parasite's dihydrofolate reductase-thymidylate synthase (DHFR-TS).

-

Anticancer Activity: Certain N-substituted 6-chloro-1H-benzimidazole derivatives have demonstrated potent anticancer activity against various cell lines.[11] Molecular docking studies have suggested that these compounds may target dihydrofolate reductase.[11]

Experimental Protocol: In Vitro Antimalarial Assay

The antiplasmodial activity of compounds can be evaluated using the Rieckmann microtest technique.

-

Procedure: The assay involves determining the 50% inhibitory concentration (IC50) of the compounds on the production of parasitic HRP2 antigens by ELISA. Chloroquine is typically used as a reference drug.

Caption: Inhibition of PfDHFR-TS by 5-chlorobenzimidazole derivatives.

Indazole Isomers

Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. Chloro-substituted indazoles are important scaffolds in medicinal chemistry.

Chemical Structure and Properties

| Isomer | Structure | Molecular Weight ( g/mol ) |

| 6-Chloro-1H-indazole | C₇H₅ClN₂ | 152.58 |

Table 3: Physicochemical Properties of 6-Chloro-1H-indazole

Synthesis Protocol

The synthesis of substituted indazoles can be achieved through various methods, often involving cyclization reactions.

Synthesis of 3-Chloro-6-nitro-1H-indazole Derivatives

Derivatives of this class have been synthesized via 1,3-dipolar cycloaddition reactions.[14]

Biological Activity and Applications

Indazole derivatives have shown a wide range of biological activities, including antileishmanial, anticancer, and anti-inflammatory properties.[12][15]

-

Antileishmanial Activity: Derivatives of 3-chloro-6-nitro-1H-indazole have demonstrated significant in vitro activity against various Leishmania species.[12][14] Molecular docking studies suggest that these compounds may inhibit trypanothione reductase (TryR), an enzyme essential for the parasite's survival.[14][16]

Experimental Protocol: In Vitro Antileishmanial Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the viability of parasite cells.[17]

-

Procedure:

-

Culture promastigote strains of Leishmania species.[17]

-

Expose the promastigotes to increasing concentrations of the test compounds.[17]

-

Add MTT solution to each well and incubate.

-

Measure the absorbance to determine the reduction of MTT to formazan, which is proportional to the number of viable cells.[17]

-

Calculate the 50% inhibitory concentration (IC50).[16]

-

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 4-Amino-2-chlorobenzonitrile | 20925-27-3 | Benchchem [benchchem.com]

- 3. 2-Amino-5-chlorobenzonitrile(5922-60-1) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Amino-5-chlorobenzonitrile 98 5922-60-1 [sigmaaldrich.com]

- 5. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 6. 4-Amino-2-chlorobenzonitrile 99 20925-27-3 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Spectral Analysis of 2-(3-Chloropyridin-2-yl)acetonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide is intended to provide a comprehensive overview of the ¹H NMR and ¹³C NMR spectral data for the compound 2-(3-Chloropyridin-2-yl)acetonitrile. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique in the field of chemical and pharmaceutical sciences for the structural elucidation and purity assessment of synthetic compounds. A thorough understanding of the NMR spectral characteristics of this compound is essential for its unambiguous identification and for monitoring its chemical transformations in research and drug development settings. However, a comprehensive search of available scientific literature and chemical databases indicates a lack of published experimental ¹H NMR and ¹³C NMR data for this specific molecule.

While specific spectral data for this compound is not currently available in the public domain, this guide will provide predicted spectral information based on established principles of NMR spectroscopy and data from structurally related compounds. It will also outline a generalized experimental protocol for acquiring such data.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. For this compound, the electron-withdrawing effects of the nitrogen atom and the chlorine atom in the pyridine ring, as well as the cyano group, will significantly influence the positions of the proton and carbon signals.

Predicted ¹H NMR Data:

The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the two protons of the methylene group.

-

Pyridinyl Protons (H-4, H-5, H-6): These protons will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will be determined by their positions relative to the chloro and cyano-methyl substituents.

-

Methylene Protons (-CH₂CN): The two protons of the methylene group adjacent to the pyridine ring and the cyano group will likely appear as a singlet further downfield than typical alkyl protons, due to the deshielding effects of the aromatic ring and the nitrile group.

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule.

-

Pyridinyl Carbons: The five carbons of the pyridine ring will resonate in the aromatic region of the spectrum. The carbon atom bonded to the chlorine (C-3) and the carbon atom bonded to the acetonitrile group (C-2) will have their chemical shifts significantly influenced by these substituents.

-

Methylene Carbon (-CH₂CN): This carbon will appear in the aliphatic region, but its chemical shift will be influenced by the adjacent electron-withdrawing cyano group.

-

Nitrile Carbon (-CN): The carbon of the cyano group typically appears in a distinct region of the ¹³C NMR spectrum, generally between 110 and 125 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain definitive ¹H and ¹³C NMR spectra for this compound, the following general experimental protocol can be employed.

Sample Preparation Workflow

Caption: Workflow for NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition

Caption: General workflow for NMR data acquisition.

Data Presentation

Upon successful acquisition of the NMR data, the quantitative information should be summarized in clear and structured tables for easy interpretation and comparison.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Predicted | ||||

| Predicted | ||||

| Predicted | ||||

| Predicted |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Predicted | |

| Predicted | |

| Predicted | |

| Predicted | |

| Predicted | |

| Predicted | |

| Predicted |

Conclusion

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(3-Chloropyridin-2-yl)acetonitrile

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(3-Chloropyridin-2-yl)acetonitrile. Due to the absence of publicly available experimental mass spectra for this specific compound, the fragmentation pathways described herein are based on established principles of mass spectrometry for substituted pyridines, chloroaromatics, and nitriles.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, initiated by the formation of the molecular ion. The primary fragmentation steps are expected to involve the loss of the chloro substituent, cleavage of the acetonitrile side chain, and subsequent fragmentation of the pyridine ring.

The molecular ion ([M]⁺˙) of this compound, with a monoisotopic mass of approximately 152.01 Da for the ³⁵Cl isotope, is the initial species formed. The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments, with an M+2 peak at roughly one-third the intensity of the M peak.

The main fragmentation routes are proposed as follows:

-

Loss of a Chlorine Radical: A common fragmentation pathway for chlorinated aromatic compounds is the homolytic cleavage of the carbon-chlorine bond, leading to the expulsion of a chlorine radical (•Cl). This would generate a fragment ion at m/z 117.

-

Alpha-Cleavage of the Acetonitrile Side Chain: Cleavage of the bond between the pyridine ring and the methylene group of the acetonitrile side chain can result in the loss of a •CH₂CN radical. This would produce a 3-chloropyridinyl cation at m/z 112 (for ³⁵Cl).

-

Loss of Hydrogen Cyanide (HCN) from the Side Chain: Rearrangement and cleavage of the acetonitrile side chain could lead to the elimination of a neutral hydrogen cyanide molecule, resulting in a fragment ion at m/z 125 (for ³⁵Cl).

-

Pyridine Ring Fragmentation: Subsequent fragmentation of the pyridine ring from the initial fragment ions is also likely. For instance, the fragment at m/z 117 could lose HCN, a characteristic fragmentation of pyridine derivatives, to yield a fragment at m/z 90.[1]

Data Presentation

The predicted m/z values and the proposed identities of the major fragment ions are summarized in the table below. The relative intensities are hypothetical and serve to illustrate a plausible mass spectrum.

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Identity | Proposed Fragmentation Step |

| 152 | 154 | [C₇H₅ClN₂]⁺˙ | Molecular Ion ([M]⁺˙) |

| 117 | - | [C₇H₅N₂]⁺ | [M - •Cl]⁺ |

| 112 | 114 | [C₅H₃ClN]⁺ | [M - •CH₂CN]⁺ |

| 125 | 127 | [C₆H₄ClN]⁺˙ | [M - HCN]⁺˙ |

| 90 | - | [C₅H₄]⁺˙ | [M - •Cl - HCN]⁺˙ |

Mandatory Visualization

The following diagram illustrates the predicted primary fragmentation pathway of this compound.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocols

While a specific experimental protocol for this compound is not available, a general procedure for obtaining an electron ionization mass spectrum is provided below.

Objective: To acquire the electron ionization (EI) mass spectrum of this compound.

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source (e.g., a magnetic sector, time-of-flight, or quadrupole mass analyzer).

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 10-100 ng/µL.

-

Introduction of the Sample: The sample solution is introduced into the mass spectrometer, typically via a direct insertion probe (DIP) or a gas chromatograph (GC) inlet.

-

Direct Insertion Probe: A small aliquot of the sample solution is applied to the probe tip. The solvent is evaporated, and the probe is inserted into the ion source. The probe is then heated to volatilize the analyte.

-

GC Inlet: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column. The eluent from the GC column is directly introduced into the ion source of the mass spectrometer.

-

-

Ionization: In the EI source, the gaseous analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺˙).

-

Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, stable fragment ions.

-

Mass Analysis: The ions (molecular and fragment ions) are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.

-

Data Acquisition: The mass spectrum, a plot of relative ion abundance versus m/z, is recorded and processed by the instrument's data system.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ion peaks. The fragmentation pattern is then interpreted to elucidate the structure of the molecule. The isotopic distribution for chlorine-containing fragments should be examined to confirm their composition.

References

An In-depth Technical Guide to Boiling and Melting Points for Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of a substance's boiling and melting points is a fundamental practice in chemical and pharmaceutical sciences. These physical properties are critical indicators of purity, identity, and stability, playing a pivotal role throughout the drug development lifecycle—from initial synthesis and characterization of active pharmaceutical ingredients (APIs) to quality control of the final drug product.[1][2] This technical guide provides an in-depth exploration of the theoretical principles and practical methodologies for the precise measurement of boiling and melting points, tailored for researchers, scientists, and drug development professionals.

The Theoretical Core: Intermolecular Forces

The temperatures at which a substance melts or boils are dictated by the strength of the intermolecular forces (IMFs) between its molecules.[3][4] Overcoming these forces requires energy in the form of heat. The stronger the IMFs, the more energy is required, resulting in higher melting and boiling points.[4][5][6] The primary types of intermolecular forces, in increasing order of strength, are:

-

London Dispersion Forces: Present in all molecules, arising from temporary fluctuations in electron distribution. Their strength increases with molecular size and surface area.[3][4]

-

Dipole-Dipole Interactions: Occur between polar molecules that have permanent partial positive and negative charges.

-

Hydrogen Bonding: A particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.[6]

-

Ionic Interactions: The strongest intermolecular forces, found in ionic compounds, resulting from the electrostatic attraction between oppositely charged ions.[7]

The interplay of these forces determines the physical state of a substance at a given temperature and pressure. For instance, a larger molecule will generally have a higher boiling point than a smaller molecule of the same class due to increased London dispersion forces.[4] Similarly, a molecule capable of hydrogen bonding will have a significantly higher boiling point than a nonpolar molecule of similar molecular weight.[6]

The Significance in Drug Development

In the pharmaceutical industry, the melting point is a crucial parameter for:

-

Purity Assessment: A pure crystalline solid will typically have a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C. Impurities introduce defects into the crystal lattice, leading to a depression and broadening of the melting point range.[2][8]

-

Compound Identification: The melting point is a characteristic physical property of a pure substance and can be used for its identification by comparison to literature values.[1]

-

Polymorph and Salt Form Screening: Different crystalline forms (polymorphs) or salt forms of a drug can have distinct melting points, which can significantly impact their solubility, stability, and bioavailability.

-

Quality Control: Routine melting point determination ensures the consistency and quality of raw materials and finished drug products.[1][2]

The boiling point is equally important, especially for liquid compounds or those that are processed in a liquid state, as it provides information about their volatility and thermal stability.

Experimental Protocols for Determination

Several well-established methods are employed for the determination of melting and boiling points, ranging from simple manual techniques to sophisticated automated systems.

Melting Point Determination

1. Capillary Method

The most common technique for melting point determination is the capillary method.[1][9] This involves heating a small, powdered sample in a thin-walled glass capillary tube and observing the temperature at which it melts.[1]

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.[1][10]

-

Press the open end of a capillary tube into the powdered sample.[9][11]

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.[9][10] The packed sample height should be 2-3 mm.[10][11]

-

For hygroscopic or sublimating samples, the open end of the capillary should be sealed.[9]

-

-

Measurement (Manual Apparatus - Thiele Tube):

-

Attach the capillary tube to a thermometer using a rubber band or a slice of rubber tubing, ensuring the sample is level with the thermometer bulb.

-

The rubber band should be positioned above the level of the heating oil to prevent it from softening and breaking.

-

Immerse the thermometer and capillary tube in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil).[1]

-

Heat the side arm of the Thiele tube gently with a Bunsen burner.[12] The design of the tube promotes convection currents, ensuring uniform heating of the oil.

-

Observe the sample through a magnifying lens.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.[11]

-

-

Measurement (Automated Apparatus):

-

Insert the prepared capillary tube into the heating block of the melting point apparatus.[1][10]

-

Set the starting temperature to about 5-10°C below the expected melting point.[9]

-

Set the heating rate. A slower rate (e.g., 1-2°C per minute) near the melting point provides a more accurate reading.

-

The apparatus will automatically detect and record the melting range.[1]

-

2. Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] It is highly sensitive and can be used to determine melting points, glass transitions, and other thermal events.[13][15]

Experimental Protocol:

-

Sample Preparation:

-

Instrument Setup and Measurement:

-

Place the sample pan and an empty reference pan into the DSC cell.[13]

-

Set the desired temperature program, including the starting temperature, ending temperature, and heating rate.

-

The instrument heats the sample and reference, and the difference in heat flow is recorded.

-

The melting point is determined from the resulting thermogram, typically as the onset or peak of the endothermic melting transition.[16]

-

Boiling Point Determination

1. Thiele Tube Method

A modification of the melting point setup can be used to determine the boiling point of a small amount of liquid.[12][17]

Experimental Protocol:

-

Sample Preparation:

-

Measurement:

-

Attach the test tube to a thermometer, with the sample level with the thermometer bulb.[18]

-

Immerse the assembly in a Thiele tube containing heating oil.[12][18]

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[12]

-

When a continuous and rapid stream of bubbles is observed, remove the heat and allow the apparatus to cool.[12][18]

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[12][18]

-

Data Presentation: Boiling and Melting Points of Reference Standards

For accurate and reproducible measurements, it is essential to calibrate the determination apparatus using certified reference standards.

| Compound | Melting Point (°C) | Boiling Point (°C) |

| Gallium | 29.7646[19][20] | 2400 |

| Benzophenone | 47-49 | 305.4[21] |

| Vanillin | 81-83 | 285 |

| Acetanilide | 113.5-115.5 | 304 |

| Phenacetin | 134.0-136.0 | - |

| Sulfanilamide | 164.5-166.5 | - |

| Caffeine | 235-237.5 | 178 (sublimes) |

Note: The melting point ranges for some compounds are as specified by the United States Pharmacopeia (USP) for reference standards.[22]

Mandatory Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described.

Caption: Workflow for Capillary Melting Point Determination.

Caption: Protocol for Thiele Tube Boiling Point Determination.

Caption: Experimental Workflow for DSC Melting Point Analysis.

The precise determination of boiling and melting points is an indispensable tool in the arsenal of pharmaceutical scientists and researchers. A thorough understanding of the underlying principles of intermolecular forces, coupled with meticulous application of the appropriate experimental protocols, ensures the generation of high-quality, reliable data. This data is fundamental to establishing the identity, purity, and stability of drug substances, thereby underpinning the safety and efficacy of pharmaceutical products. The methodologies and data presented in this guide serve as a comprehensive resource for professionals dedicated to excellence in drug development.

References

- 1. westlab.com [westlab.com]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 4. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Intermolecular Forces | Overview, Types & Boiling Point - Lesson | Study.com [study.com]

- 8. promptpraxislabs.com [promptpraxislabs.com]

- 9. thinksrs.com [thinksrs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jk-sci.com [jk-sci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 14. news-medical.net [news-medical.net]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. youtube.com [youtube.com]

- 17. timstar.co.uk [timstar.co.uk]

- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 19. tsapps.nist.gov [tsapps.nist.gov]

- 20. Gallium - Wikipedia [en.wikipedia.org]

- 21. CAS Common Chemistry [commonchemistry.cas.org]

- 22. thinksrs.com [thinksrs.com]

In-Depth Technical Guide: Solubility of 2-(3-Chloropyridin-2-yl)acetonitrile in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(3-Chloropyridin-2-yl)acetonitrile, a key intermediate in pharmaceutical synthesis. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound in various organic solvents is publicly available. This document, therefore, provides a detailed framework for understanding its likely solubility characteristics based on its molecular structure. Furthermore, it outlines a standard experimental protocol for determining solubility and presents a logical workflow for solubility screening, essential for process development, purification, and formulation in a research and drug development setting.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its utility as a building block for more complex molecules necessitates a thorough understanding of its physicochemical properties, with solubility being paramount for reaction kinetics, crystallization, and formulation. This guide provides a foundational understanding of the anticipated solubility of this compound and a practical approach to its experimental determination.

Predicted Solubility Profile

Based on the chemical structure of this compound, which features a polar pyridine ring, a chloro substituent, and a nitrile group, a qualitative solubility profile can be predicted. The presence of the nitrogen atom in the pyridine ring and the nitrile group allows for hydrogen bonding with protic solvents. The overall molecule possesses a moderate dipole moment.

-

High Expected Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, and in polar protic solvents like lower-chain alcohols (methanol, ethanol).

-

Moderate Expected Solubility: In solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.

-

Low Expected Solubility: In nonpolar solvents such as hexanes, toluene, and diethyl ether.

It is crucial to note that these are predictions based on chemical principles. Experimental verification is necessary for any practical application.

Quantitative Solubility Data

As of the date of this guide, a thorough search of available scientific literature and chemical databases did not yield any specific quantitative data for the solubility of this compound in organic solvents. The following table is provided as a template for researchers to populate with their own experimental data.

Table 1: Experimental Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method |

| No data available | ||||

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a standard operating procedure for determining the solubility of a solid compound in an organic solvent.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes

-

Oven or vacuum oven

4.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Accurately weigh and add a specific volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker incubator set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Agitation is recommended to accelerate this process.

-

Sampling: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter to remove any undissolved particles.

-

Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact weight of the solution.

-

Solvent Evaporation: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Final Weighing: Once all the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it again. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 g solvent, mol/L).

Visualizations

Experimental Workflow for Solubility Determination

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2-(3-Chloropyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the nitrile group in the versatile building block, 2-(3-Chloropyridin-2-yl)acetonitrile. This compound is of significant interest in medicinal chemistry and drug discovery due to the synthetic handles offered by its nitrile, active methylene, and chloropyridine functionalities. This document details key transformations of the nitrile group, including hydrolysis, reduction, and cycloaddition reactions, supported by experimental protocols and quantitative data compiled from available literature. Furthermore, this guide presents reaction pathways and experimental workflows using Graphviz visualizations to facilitate a deeper understanding of the chemical behavior of this important intermediate.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and an acetonitrile group. The electron-withdrawing nature of the pyridine ring and the adjacent chlorine atom significantly influences the reactivity of both the nitrile and the alpha-methylene protons. The nitrile group, with its carbon-nitrogen triple bond, serves as a key functional group for a variety of chemical transformations, making this molecule a valuable precursor in the synthesis of diverse and complex molecular architectures. This guide focuses specifically on the reactions involving the nitrile moiety, providing researchers with a detailed understanding of its synthetic potential.

Core Reactivity of the Nitrile Group

The nitrile group in this compound exhibits a range of characteristic reactions, primarily centered around the electrophilic carbon atom of the C≡N triple bond. These reactions include nucleophilic additions, reductions, and cycloadditions, leading to a variety of functional groups.

Hydrolysis of the Nitrile Group

The hydrolysis of the nitrile group in pyridylacetonitriles can be controlled to yield either the corresponding amide or carboxylic acid, depending on the reaction conditions.

2.1.1. Partial Hydrolysis to 2-(3-Chloropyridin-2-yl)acetamide

Partial hydrolysis of the nitrile under basic conditions, such as with potassium hydroxide in ethanol, can yield the corresponding amide. This transformation is a valuable step in the synthesis of various biologically active compounds.

Experimental Protocol: Alkaline Hydrolysis of (Pyridyl-2)acetonitrile Derivatives

While a specific protocol for this compound is not explicitly detailed in the reviewed literature, a general procedure for the alkaline hydrolysis of alkyl derivatives of (pyridyl-2)acetonitriles can be adapted[1].

-

Dissolve the (pyridyl-2)acetonitrile derivative in ethanol.

-

Add a solution of potassium hydroxide in ethanol (KOH/EtOH).

-

Reflux the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product.

-

Purify the resulting amide by recrystallization or column chromatography.

2.1.2. Complete Hydrolysis to 2-(3-Chloropyridin-2-yl)acetic acid

More vigorous acidic or basic conditions can lead to the complete hydrolysis of the nitrile to the carboxylic acid.

Reduction of the Nitrile Group to an Amine

The reduction of the nitrile group to a primary amine, 2-(3-chloropyridin-2-yl)ethan-1-amine, is a fundamental transformation that provides a key building block for further derivatization.

2.2.1. Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.

Experimental Protocol: General Procedure for LiAlH₄ Reduction of Nitriles

A general protocol for the reduction of nitriles using LiAlH₄ is as follows:

-

To a stirred suspension of LiAlH₄ in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0 °C, add a solution of the nitrile in the same solvent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and quench by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash with an organic solvent.

-

Dry the combined organic filtrates over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude amine.

-

Purify the amine by distillation or column chromatography.

2.2.2. Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative for the reduction of nitriles. A patent for the catalytic hydrogenation of a similar substituted 2-methyl cyanopyridyl derivative suggests the use of Raney catalysts.

Experimental Protocol: Catalytic Hydrogenation of Substituted 2-methyl cyanopyridyl derivatives

The following is a general procedure based on a patented process for a related compound[2]:

-

Charge a hydrogenation reactor with the substituted 2-methyl cyanopyridyl derivative, a suitable solvent (e.g., methanol, ethanol), and a Raney catalyst (e.g., Raney nickel or cobalt).

-

Pressurize the reactor with hydrogen gas.

-

Heat the reaction mixture to the desired temperature.

-

Maintain the reaction under hydrogen pressure with stirring until the reaction is complete (monitored by HPLC or GC).

-

Cool the reactor, vent the hydrogen, and filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine.

-

The amine can be further purified by distillation or by forming a salt.

| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| Hydrolysis | KOH/EtOH, reflux | 2-(3-Chloropyridin-2-yl)acetamide | Not specified | [1] |

| Reduction | LiAlH₄, THF, 0 °C to RT | 2-(3-Chloropyridin-2-yl)ethan-1-amine | Not specified | General Method |

| Reduction | Raney Ni or Co, H₂, Solvent | 2-(3-Chloropyridin-2-yl)ethan-1-amine | Not specified | Adapted from[2] |

Table 1: Summary of Reactions of the Nitrile Group in this compound and Related Compounds

Cycloaddition Reactions

Reactivity of the α-Methylene Group

The methylene group adjacent to the nitrile and the chloropyridine ring is activated and can participate in various carbon-carbon bond-forming reactions. While this guide focuses on the nitrile group, it is important to acknowledge the synthetic utility of this position. Reactions such as the Knoevenagel condensation and Thorpe-Ziegler reaction are plausible transformations.

Visualizing Reaction Pathways and Workflows

To provide a clearer understanding of the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the partial hydrolysis of this compound.

Caption: Experimental workflow for the reduction of this compound with LiAlH₄.

Caption: Key reaction pathways of the nitrile group in this compound.

Conclusion

This compound is a versatile building block with a highly reactive nitrile group that can be readily transformed into valuable amide and amine functionalities. This guide has provided an overview of these key reactions, including hydrolysis and reduction, supported by generalized experimental protocols. The presented information, including quantitative data and visual workflows, is intended to aid researchers in the strategic design and execution of synthetic routes for the development of novel chemical entities. Further exploration into the cycloaddition reactions of the nitrile group and the reactivity of the adjacent methylene group will undoubtedly unveil even greater synthetic potential for this important intermediate.

References

Electrophilic and nucleophilic sites on 2-(3-Chloropyridin-2-yl)acetonitrile

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(3-Chloropyridin-2-yl)acetonitrile

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, a versatile heterocyclic building block in medicinal chemistry and drug development. The document elucidates the molecule's reactivity, offering insights into its synthetic transformations. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to support researchers and scientists in leveraging the unique chemical properties of this compound.

Introduction

This compound is a substituted pyridine derivative of significant interest in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications. Its structure incorporates multiple reactive centers, including an active methylene group, a nitrile moiety, and a chlorinated pyridine ring. The interplay of these functional groups imparts a unique reactivity profile, enabling a diverse range of chemical modifications. Understanding the electrophilic and nucleophilic nature of its various atomic sites is crucial for designing synthetic routes and developing novel compounds.

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the electronic effects of its constituent functional groups. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom significantly influences the electron density distribution across the molecule.

Molecular Structure

The structural arrangement of this compound highlights the key sites for chemical reactions.

Figure 1: Structure of this compound.

Nucleophilic Sites

Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond.

-

Active Methylene Group (-CH₂-) : The methylene carbon is positioned between two electron-withdrawing groups: the 3-chloropyridin-2-yl ring and the cyano group. This "active methylene" character facilitates deprotonation by a suitable base to form a stabilized carbanion.[1] This carbanion is a potent nucleophile that can react with various electrophiles.[1][2]

-

Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base.

Electrophilic Sites

Electrophiles are electron-deficient species that accept an electron pair to form a new covalent bond.

-

Nitrile Carbon : The carbon atom of the nitrile group (-C≡N) is electrophilic due to the polarization of the carbon-nitrogen triple bond. It is susceptible to attack by nucleophiles.[1]

-

Carbon Atom Bonded to Chlorine : The carbon atom at the C3 position of the pyridine ring, bonded to the electronegative chlorine atom, is electron-deficient and thus an electrophilic center.

-

Pyridine Ring Carbons : The carbon atoms of the pyridine ring, particularly C4 and C6, are susceptible to nucleophilic attack, a reactivity that can be enhanced by the presence of the electron-withdrawing chlorine atom.[1]

Conceptual Molecular Electrostatic Potential (MEP) Map

An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions of positive and negative potential.

Figure 2: Conceptual MEP Map of this compound.

Reactivity and Synthetic Transformations

The presence of multiple reactive sites allows for a variety of synthetic transformations.

| Reactive Site | Type of Reaction | Reagents | Product Type |

| Active Methylene (-CH₂-) | Alkylation/Arylation | Base (e.g., NaH, K₂CO₃), Alkyl/Aryl Halide | C-substituted acetonitrile |

| Condensation | Aldehydes/Ketones | α,β-unsaturated nitrile | |

| Coupling Reactions | Diazonium salts | Arylhydrazones[2] | |

| Nitrile (-CN) | Hydrolysis (Acidic/Basic) | H₃O⁺ or OH⁻ | Carboxylic acid or Amide[1] |

| Reduction | Reducing agents (e.g., LiAlH₄) | Primary amine | |

| Cyclization | Reagents with multiple functional groups | Heterocyclic compounds | |

| Chlorine (-Cl) | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., Amines, Alkoxides) | Substituted pyridine |

| Pyridine Ring | Dearomatization-Addition | Reducing agent, Cyanomethylating agent | Dihydropyridine derivatives[1] |

Key Reaction Pathways

The formation of a nucleophilic carbanion from the active methylene group allows for the introduction of various substituents.

Figure 3: Alkylation of the active methylene group.

The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis.

Figure 4: Hydrolysis pathway of the nitrile group.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂ | PubChem[3] |

| Molecular Weight | 152.58 g/mol | PubChem |

| Monoisotopic Mass | 152.01413 Da | PubChem[3] |

| XlogP (predicted) | 1.2 | PubChem[3] |

| pKa (predicted) | -0.43 ± 0.10 | ChemicalBook[4] |

Note: The pKa value is a predicted value and should be used as an estimate.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound and its synthesis. These should be considered as starting points and may require optimization.

General Protocol for α-Alkylation of this compound

This protocol is based on the general reactivity of active methylene compounds.[1][2]

-

Deprotonation : To a solution of this compound (1.0 eq) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), a suitable base (e.g., sodium hydride (1.1 eq) or potassium carbonate (2.0 eq)) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30-60 minutes, or until deprotonation is complete (monitoring by TLC may be possible if the anion is colored).

-

Alkylation : The electrophile (e.g., an alkyl halide, 1.1 eq) is added dropwise to the solution of the carbanion at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to overnight, or until the reaction is complete as monitored by TLC.

-

Work-up : The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of (2-Chloropyridin-3-yl)acetonitrile from (1-Oxy-pyridin-3-yl)-acetonitrile

This procedure provides a synthetic route to a closely related isomer and illustrates a common method for introducing a chlorine atom to a pyridine ring.[4]

-

Reaction Setup : In a fume hood, under vigorous stirring, (1-oxy-pyridin-3-yl)acetonitrile (1.0 eq) is slowly added to phosphoryl chloride (a significant excess, acting as both reagent and solvent).

-

Heating : The reaction mixture is heated slowly and cautiously to 80 °C in increments. Caution: Rapid heating may lead to a violent decomposition around 70 °C.

-

Reflux : Once all solids have dissolved, the mixture is heated to reflux and maintained for 3 hours.

-

Quenching : After the reaction is complete, the excess phosphoryl chloride is carefully removed by distillation under reduced pressure. The residue is then cautiously poured into cold water or onto crushed ice.

-

Neutralization and Extraction : The aqueous mixture is neutralized to a basic pH with a saturated solution of sodium bicarbonate. The product is then extracted with ethyl acetate (3x).

-

Purification : The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Conclusion

This compound possesses a rich and varied reactivity profile characterized by distinct electrophilic and nucleophilic centers. The active methylene group provides a key site for C-C bond formation through its nucleophilic carbanion intermediate. The electrophilic nitrile carbon and the chlorinated pyridine ring offer opportunities for a range of functional group interconversions and substitution reactions. This guide provides a foundational understanding of the molecule's chemical behavior, which is essential for its effective utilization in the synthesis of novel compounds for drug discovery and other applications. Researchers can leverage this information to devise strategic synthetic pathways and explore the full potential of this valuable heterocyclic building block.

References

- 1. 2-(4-chloropyridin-3-yl)acetonitrile | 142892-30-6 | Benchchem [benchchem.com]

- 2. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H5ClN2) [pubchemlite.lcsb.uni.lu]

- 4. (2-Chloropyridin-3-yl)acetonitrile CAS#: 101012-32-2 [m.chemicalbook.com]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Chloropyridin-Acetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The chloropyridin-acetonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of these derivatives, with a primary focus on their anticancer and enzyme inhibitory effects. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and drug development in this promising area.

Quantitative Analysis of Biological Activity

The anticancer activity of chloropyridin-acetonitrile and its close analogs has been evaluated against various cancer cell lines. The following tables summarize the available quantitative data, primarily presenting the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit a biological process by 50%.

Table 1: Cytotoxic Activity of Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives

| Compound | MCF-7 (Breast Cancer) IC50 (µg/mL) | HCT-116 (Colon Carcinoma) IC50 (µg/mL) | HepG2 (Liver Carcinoma) IC50 (µg/mL) |

| 8 | 5.21 | 6.54 | 7.11 |

| 16 | 4.32 | 5.11 | 6.89 |

| Doxorubicin (Reference) | 8.12 | 7.43 | 9.21 |

Data sourced from a study on novel 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives, where compounds 8 and 16 feature a chloropyridine moiety.[1][2]

Key Signaling Pathways in Cancer Targeted by Pyridine Derivatives

Several pyridine-based compounds have been shown to exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most prominent pathways are the EGFR and PIM-1 kinase signaling cascades.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that drive cell growth, proliferation, and survival.[3][4][5][6][7] Dysregulation of the EGFR signaling pathway is a common event in many types of cancer, making it a key target for anticancer therapies.

Caption: EGFR Signaling Pathway and Potential Inhibition.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and cell survival.[8][9][10][11] Its overexpression is associated with various cancers, making it an attractive target for therapeutic intervention. The JAK/STAT pathway is a primary upstream regulator of PIM-1 expression.

Caption: PIM-1 Kinase Signaling Pathway and Potential Inhibition.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to determine the biological activity of chloropyridin-acetonitrile derivatives.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the measurement of the cytotoxic effects of test compounds on cancer cell lines.[12][13][14][15]

Objective: To determine the IC50 value of a test compound against a specific cancer cell line.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Experimental Workflow:

Caption: Workflow for MTT Cytotoxicity Assay.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the chloropyridin-acetonitrile derivative. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase, such as EGFR or PIM-1.[3][7][8][11]

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., EGFR or PIM-1)

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well white plates

-

Plate reader capable of luminescence detection

Experimental Workflow:

Caption: Workflow for a generic in vitro kinase inhibition assay.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer. Prepare solutions of the kinase, substrate, and ATP at the desired concentrations.

-

Kinase Reaction: In a 384-well plate, add the test compound, followed by the kinase. Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Generation: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system. This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is used to generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Conclusion

Chloropyridin-acetonitrile derivatives represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The data presented in this guide highlight their potent cytotoxic effects against various cancer cell lines. The elucidation of their interactions with key signaling pathways, such as those mediated by EGFR and PIM-1 kinase, provides a rational basis for their further optimization. The detailed experimental protocols included herein offer a practical framework for researchers to systematically evaluate the biological activities of newly synthesized analogs. Future work should focus on expanding the library of these derivatives, conducting comprehensive structure-activity relationship (SAR) studies, and exploring their efficacy in in vivo models to fully unlock their therapeutic potential.

References

- 1. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. rsc.org [rsc.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. promega.com [promega.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. promega.com [promega.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. broadpharm.com [broadpharm.com]

- 14. cyrusbio.com.tw [cyrusbio.com.tw]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Advent of a Versatile Intermediate: A Technical Guide to the Discovery and Synthesis of 2-(3-Chloropyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals